

Spectroscopic data for 4-Chloro-2-hydroxybenzohydrazide

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Compound of Interest

Compound Name:	4-Chloro-2-hydroxybenzohydrazide
CAS No.:	65920-15-2
Cat. No.:	B1598316

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An In-Depth Technical Guide to the Spectroscopic Characterization of **4-Chloro-2-hydroxybenzohydrazide**

Introduction

4-Chloro-2-hydroxybenzohydrazide (CAS No: 65920-15-2) is a substituted aromatic hydrazide, a class of compounds recognized for its significant role as a scaffold in medicinal chemistry and drug development. With a molecular formula of $C_7H_7ClN_2O_2$ and a molecular weight of 186.60 g/mol, its structure combines a salicylhydrazide core with a chlorine substituent, features that can profoundly influence its biological activity and physicochemical properties.[1] As with any compound intended for advanced research or pharmaceutical application, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the key spectroscopic data—NMR, IR, Mass Spectrometry, and UV-Vis—essential for the definitive characterization of this molecule. The focus is not merely on the data itself, but on the underlying chemical principles that dictate the spectral outcomes, offering researchers a robust framework for analysis and quality control.

Molecular Structure and Synthesis Workflow

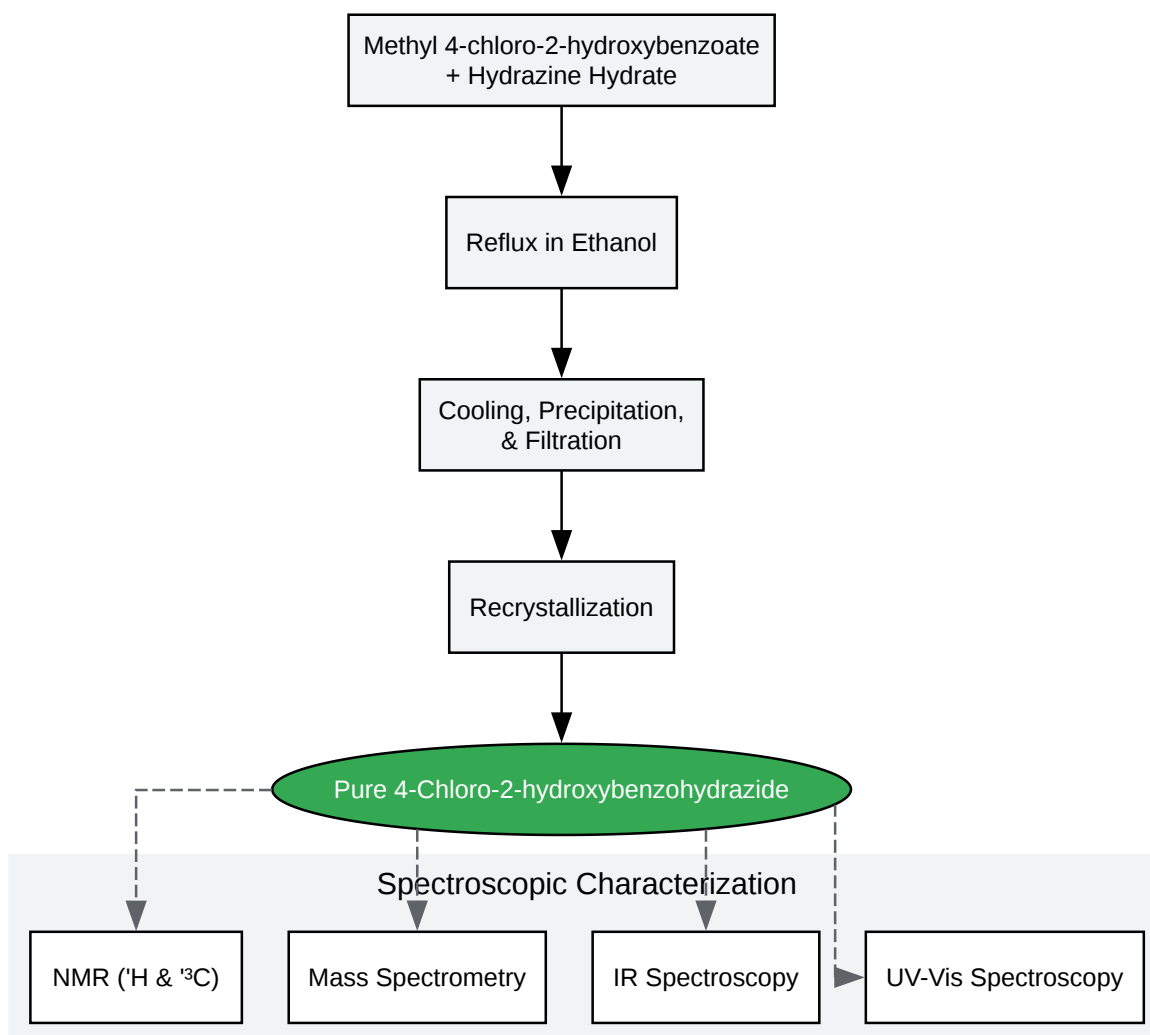
The structural foundation of **4-Chloro-2-hydroxybenzohydrazide** dictates its spectroscopic signature. The molecule consists of a 4-chlorinated benzene ring bearing a hydroxyl group at position 2 and a benzohydrazide functional group at position 1. The presence of labile protons (-OH, -NH, -NH₂), a carbonyl group, and two distinct aromatic environments provides a rich set of handles for spectroscopic analysis.

Caption: Molecular structure of **4-Chloro-2-hydroxybenzohydrazide**.

A common and effective route for the synthesis of this compound involves the hydrazinolysis of the corresponding methyl ester. This process is followed by a series of purification and characterization steps to ensure the identity and purity of the final product.

Experimental Protocol: Synthesis

- **Reaction Setup:** To a solution of methyl 4-chloro-2-hydroxybenzoate (1.0 eq) in ethanol, add hydrazine hydrate (2.0-3.0 eq).
- **Reflux:** Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
- **Isolation:** Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
- **Purification:** Collect the resulting solid precipitate by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
- **Characterization:** Subject the purified product to the spectroscopic analyses detailed below to confirm its structure and purity.



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Caption: General workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Principle & Protocol: ¹H NMR spectroscopy provides information on the number, chemical environment, and connectivity of protons in a molecule. The sample is dissolved in a

deuterated solvent (e.g., DMSO-d₆ to observe labile protons) and analyzed. The resulting spectrum plots signal intensity against chemical shift (δ), measured in parts per million (ppm).

Data Interpretation & Causality: The structure suggests three distinct aromatic protons and three types of labile protons (OH, NH, NH₂).

- **Aromatic Protons:** The protons on the chlorinated ring will exhibit specific splitting patterns. The proton ortho to the hydroxyl group is typically the most deshielded due to hydrogen bonding and resonance effects.
- **Labile Protons:** The phenolic -OH, amide -NH, and terminal -NH₂ protons will appear as broad singlets. Their chemical shifts are highly dependent on concentration, temperature, and solvent. Their identity can be confirmed by adding a drop of D₂O to the NMR tube, which causes these signals to disappear due to proton-deuterium exchange. The -OH proton often appears significantly downfield (>10 ppm) due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~11.0 - 12.0	br s	Phenolic -OH
~9.5 - 10.0	br s	Amide -NH
~7.8 (d)	Doublet	Aromatic C-H (ortho to C=O)
~7.0 (d)	Doublet	Aromatic C-H (ortho to -Cl)
~6.9 (dd)	Doublet of doublets	Aromatic C-H (meta to C=O & -Cl)
~4.5	br s	Hydrazide -NH ₂

Table 1: Predicted ¹H NMR
Data (in DMSO-d₆)

¹³C NMR Spectroscopy

Principle & Protocol: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton

decoupling, resulting in a spectrum of singlets where each peak corresponds to a chemically distinct carbon.

Data Interpretation & Causality: The molecule has 7 distinct carbon environments.

- **Carbonyl Carbon:** The amide carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the oxygen atom and will appear far downfield.
- **Aromatic Carbons:** The carbon attached to the hydroxyl group (C-OH) will be significantly downfield. The carbon attached to the chlorine (C-Cl) will also be downfield, but its shift is influenced by halogen's inductive and resonance effects. The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm).

Chemical Shift (δ , ppm)	Assignment
~165-170	C=O (Amide Carbonyl)
~155-160	C-OH
~130-135	C-Cl
~125-130	Aromatic C-H
~115-125	Aromatic C-H
~110-115	Aromatic C-C=O

Table 2: Predicted ^{13}C NMR Data (in DMSO- d_6)

Infrared (IR) Spectroscopy

Principle & Protocol: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies (wavenumbers, cm^{-1}). A common method is Attenuated Total Reflectance (ATR), where the solid sample is placed directly on a crystal.

Data Interpretation & Causality: The IR spectrum provides direct evidence for the key functional groups.

- O-H/N-H Region (3500-3100 cm^{-1}): A broad band from the phenolic O-H stretch is expected, often overlapping with the N-H stretching vibrations of the hydrazide group.
- C=O Stretch (~ 1640 - 1660 cm^{-1}): A strong, sharp absorption band, known as the Amide I band, is characteristic of the carbonyl group. Its frequency is lower than a typical ketone due to the resonance delocalization with the adjacent nitrogen atom.
- N-H Bend (~ 1600 - 1620 cm^{-1}): The scissoring vibration of the $-\text{NH}_2$ group often appears near the C=C aromatic region.
- Aromatic C=C Stretch (~ 1450 - 1600 cm^{-1}): Multiple sharp bands in this region confirm the presence of the aromatic rings.
- C-Cl Stretch (~ 700 - 800 cm^{-1}): A moderate to strong band in the fingerprint region indicates the C-Cl bond.

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
3100 - 3400	Strong, Broad	O-H (phenolic) and N-H (hydrazide) stretch
~ 1650	Strong	C=O (Amide I) stretch
~ 1610	Medium	N-H bend
1450 - 1580	Medium-Sharp	Aromatic C=C stretch
~ 1250	Strong	C-O (phenolic) stretch
~ 750	Medium	C-Cl stretch

Table 3: Predicted
Characteristic IR Absorption
Bands

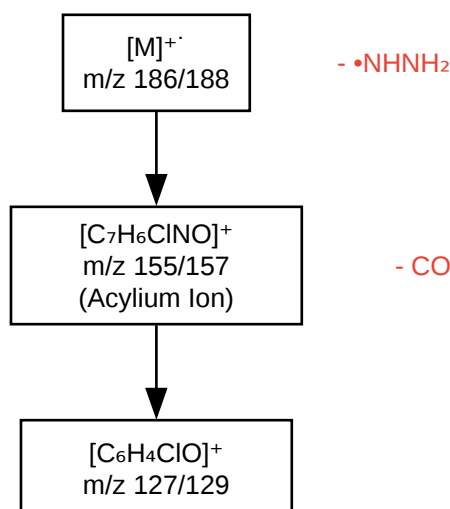
Mass Spectrometry (MS)

Principle & Protocol: Mass spectrometry bombards a molecule with energy (e.g., a beam of electrons in Electron Ionization, EI), causing it to ionize and fragment. The spectrometer then

separates these ions based on their mass-to-charge ratio (m/z), providing the molecular weight and valuable structural information from the fragmentation pattern.

Data Interpretation & Causality:

- **Molecular Ion (M^+):** The primary goal is to identify the molecular ion peak. For **4-Chloro-2-hydroxybenzohydrazide**, this would be at m/z 186. Crucially, due to the natural isotopic abundance of chlorine ($^{35}\text{Cl}:^{37}\text{Cl} \approx 3:1$), a characteristic $M+2$ peak at m/z 188 with approximately one-third the intensity of the M^+ peak must be observed. This is a definitive indicator of a single chlorine atom in the molecule.
- **Fragmentation Pattern:** The fragmentation is governed by the formation of the most stable carbocations and neutral losses. A primary fragmentation event is alpha-cleavage, the breaking of the bond between the carbonyl carbon and the hydrazide group.



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Sources

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